dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate
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Overview
Description
dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its pyridine ring structure, which is substituted with a methylphenylsulfonyl group and two ester groups. The presence of these functional groups imparts specific reactivity and stability to the compound, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylsulfonyl chloride with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using dimethyl sulfate or a similar esterifying agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group is particularly important for its binding affinity, while the ester groups influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Diethyl Ester
- 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dipropyl Ester
- 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dibutyl Ester
Uniqueness
The uniqueness of dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the dimethyl ester variant offers a balance of solubility and stability, making it particularly useful in various applications .
Properties
IUPAC Name |
dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-11-4-6-13(7-5-11)26(21,22)25-10-12-8-14(16(19)23-2)18-15(9-12)17(20)24-3/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJODYQARZVIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NC(=C2)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468252 |
Source
|
Record name | AGN-PC-00B56O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909247-46-7 |
Source
|
Record name | AGN-PC-00B56O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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